molecular formula C14H14N4O3 B12725336 2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone CAS No. 28058-28-8

2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone

Cat. No.: B12725336
CAS No.: 28058-28-8
M. Wt: 286.29 g/mol
InChI Key: JGIOVVVMPBCGGA-SXGWCWSVSA-N
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Description

2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone is an organic compound with the molecular formula C14H14N4O3 It is a hydrazone derivative, which means it contains a hydrazone functional group (-NHN=CH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone typically involves the condensation reaction between 2-ethoxybenzaldehyde and 5-nitro-2-pyridylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxybenzaldehyde (5-nitro-2-pyridyl)hydrazone
  • 3-Methoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone
  • 4-Methylbenzaldehyde (5-nitro-2-pyridyl)hydrazone

Comparison

2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, the ethoxy group can provide different steric and electronic effects, potentially leading to variations in biological activity and chemical reactivity.

Properties

CAS No.

28058-28-8

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N-[(Z)-(2-ethoxyphenyl)methylideneamino]-5-nitropyridin-2-amine

InChI

InChI=1S/C14H14N4O3/c1-2-21-13-6-4-3-5-11(13)9-16-17-14-8-7-12(10-15-14)18(19)20/h3-10H,2H2,1H3,(H,15,17)/b16-9-

InChI Key

JGIOVVVMPBCGGA-SXGWCWSVSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N\NC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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